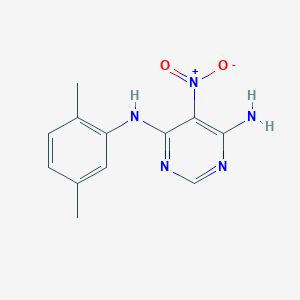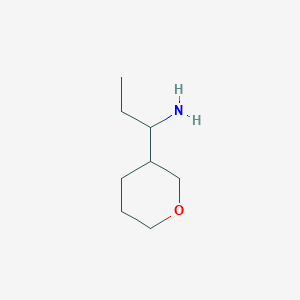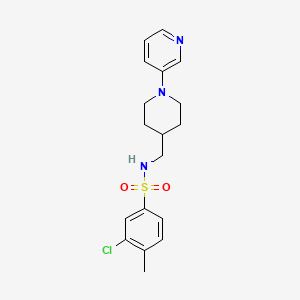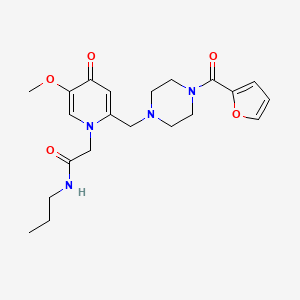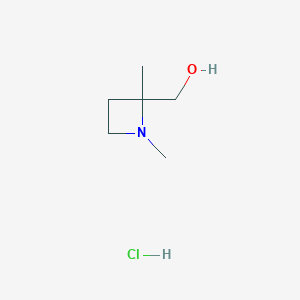
ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H33ClN2O5 and its molecular weight is 477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of 5-Lipoxygenase
Research on derivatives of 5-hydroxyindole-3-carboxylates has shown significant potential in inhibiting 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes involved in inflammatory and allergic disorders. Notably, compounds like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate have demonstrated potent inhibition of 5-LO activity in human neutrophils and recombinant human 5-LO, suggesting their utility as anti-inflammatory therapeutics (E. Karg et al., 2009). Further studies on ethyl 5-hydroxyindole-3-carboxylate derivatives have reinforced these findings, emphasizing the role of substituent positioning in enhancing anti-inflammatory efficacy (A. Peduto et al., 2014).
Anticancer Agents
Compounds with a hydroxypyridine structure have been explored for their anticancer properties. For instance, derivatives such as ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates have been evaluated for their effects on the proliferation and survival of cancer cells, highlighting the potential of such compounds in developing new anticancer agents (C. Temple et al., 1983).
Biodegradable Polymers
The development of biodegradable polymers for nanomedicine applications has also been a significant area of research. Studies have focused on polycarbonates based on bis-MPA derivatives as degradable alternatives to non-degradable polymers like poly(ethylene glycol) (PEG) and poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), indicating the versatility of hydroxyl-propyl-amino substituted compounds in creating functional, biocompatible, and environmentally friendly materials (Sangho Cho et al., 2015).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in investigational pharmaceutical compounds is crucial for understanding their physical and chemical properties. Research on polymorphic forms of related compounds has used spectroscopic and diffractometric techniques to characterize their structure, offering insights into the challenges and methodologies for analyzing the polymorphism of complex organic compounds (F. Vogt et al., 2013).
Propriétés
IUPAC Name |
ethyl 5-[2-hydroxy-3-(3-hydroxypropylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-4-31-25(30)24-18(3)27(19-8-6-17(2)7-9-19)23-11-10-21(14-22(23)24)32-16-20(29)15-26-12-5-13-28;/h6-11,14,20,26,28-29H,4-5,12-13,15-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHATAKQRDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCCO)O)C3=CC=C(C=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide](/img/structure/B2464476.png)
![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)
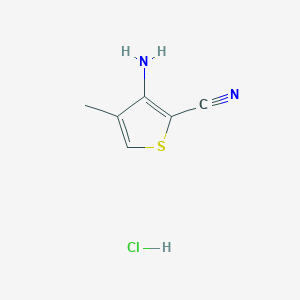

![1-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2464484.png)

![1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2464487.png)

